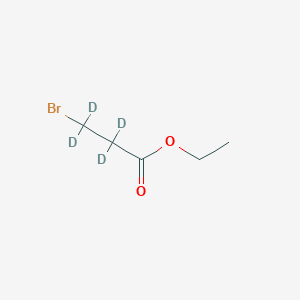

Ethyl-3-bromopropionate-d4

Overview

Description

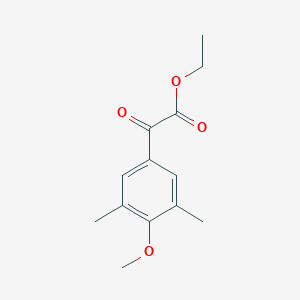

Ethyl-3-bromopropionate-d4 (EBP-d4) is an important synthetic reagent used in organic synthesis, pharmaceutical research, and biochemistry. This organic compound is a brominated derivative of propionic acid, and is used as a reagent for a variety of organic synthesis methods. It is also used as a labeling reagent for biochemistry and pharmaceutical research. EBP-d4 has several advantages, including high stability, low toxicity, and low cost. In addition, its low reactivity makes it an ideal reagent for a variety of organic synthesis methods.

Scientific Research Applications

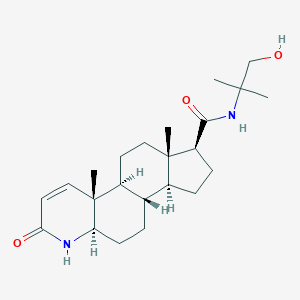

Steroid Chemistry : Iwasaki Mitsutaka (1967) demonstrated that the Reformatsky reaction of 17-keto-steroids with ethyl α-bromopropionate enables a new decarboxylation reaction of 23-nor-cholan-22-oic acids, leading to pregn-17(20)-enes (Iwasaki Mitsutaka, 1967).

Analytical Chemistry : Coutts and Midha (1969) found that transesterification using hydrogen bromide in diethyl ether can identify components of mixtures of fatty esters, revealing impurities and the alcohol and acid components of major constituents (Coutts & Midha, 1969).

Reformatsky Reaction : Newman and Evans (1955) reported that the alkyl group in alkyl α-bromopropionates affects the rate of self-condensation and side reactions in the Reformatsky reaction with zinc in benzene-ether solvent, with benzophenone affecting the reaction rate (Newman & Evans, 1955).

Biomarker Detection : B'hymer and Cheever (2004) developed an accurate and precise gas chromatographic method for detecting and quantifying 3-bromopropionic acid in human urine, a biomarker for exposure to 1-bromopropane, a health concern for industrial workers due to its toxicity (B'hymer & Cheever, 2004).

Organic Synthesis : Jagodziński et al. (2000) found that secondary beta-ketothioamides can be converted into N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones by reacting with ethyl bromoacetate and ethyl 2-bromopropionate in THF (Jagodziński et al., 2000).

Chemical Synthesis : Lan Zhi-li (2005) synthesized ethyl 2-bromopropionate with a high yield and purity using a specific mole ratio of ethanol to 2-bromopropionate (Lan Zhi-li, 2005).

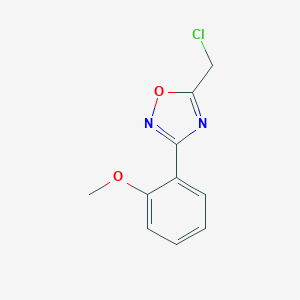

Medicinal Chemistry : Aal (2002) synthesized new S-DABO and HEPT analogues with potential anti-HBV activity from 3,4-dimethoxybenzylcyanide and 2-bromopropionate (Aal, 2002).

Physical Chemistry : Oswal et al. (1992, 1994) studied the effects of molecular size and the position of the bromine atom in bromoalkanoate on the excess volume and viscosities in mixtures containing alkyl acetate, ethyl alkanoate, or ethyl bromoalkanoate (Oswal et al., 1992, 1994).

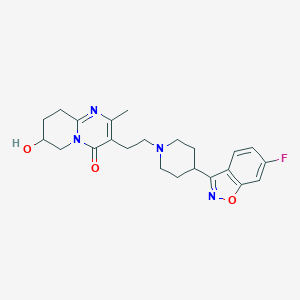

Cancer Research : Karalı et al. (2002) evaluated the cytotoxicity of the 4fluoro-phenylthiosemicarbazone derivative 2f against various cancer cell lines (Karalı et al., 2002).

Mechanism of Action

Target of Action

Ethyl-3-bromopropionate-d4 is a deuterium-labeled version of Ethyl 3-bromopropanoate . It is an organobromine compound and is often used as a biochemical for proteomics research . .

Mode of Action

As an alkylating agent , this compound can transfer its alkyl group to other molecules. Alkylating agents are known to be reactive and can modify chemical compounds by adding an alkyl group to them. This can lead to changes in the properties of the target molecule, potentially affecting its function or activity.

Safety and Hazards

Ethyl-3-bromopropionate-d4 is considered hazardous . It is a flammable liquid and can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and not to breathe vapors or spray mist . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name |

ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTIYMRSUOADDK-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488209 | |

| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14341-55-0 | |

| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.